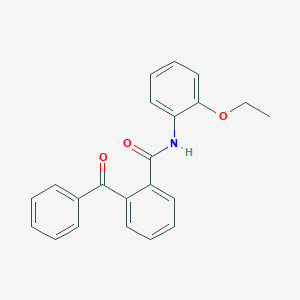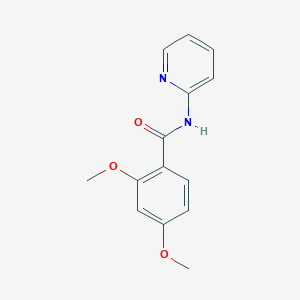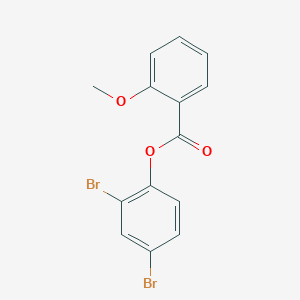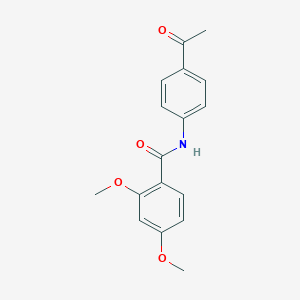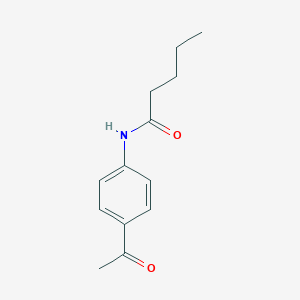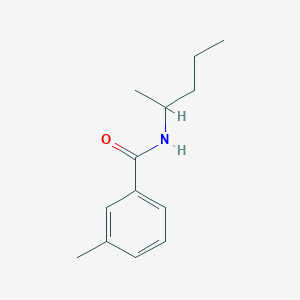
3-methyl-N-(1-methylbutyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(1-methylbutyl)benzamide, also known as N-Isobutyl-3-methylbenzamide (IMB), is a chemical compound that belongs to the family of amides. It is a colorless, odorless, and oily liquid that is insoluble in water but soluble in organic solvents such as ethanol and chloroform. IMB has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Mecanismo De Acción
The mechanism of action of IMB is not fully understood, but it is believed to involve the modulation of the activity of certain ion channels and receptors in the nervous system. Studies have shown that IMB can activate the transient receptor potential vanilloid type 1 (TRPV1) channel, which is involved in the sensation of pain and heat. IMB has also been shown to inhibit the activity of the voltage-gated sodium channels, which are responsible for the generation of action potentials in neurons.
Biochemical and Physiological Effects
IMB has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to reduce pain and inflammation, as well as to decrease blood pressure and heart rate. IMB has also been shown to have antioxidant and neuroprotective properties, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of IMB is its low toxicity and high stability, which make it a safe and reliable compound for use in lab experiments. However, its low solubility in water can make it difficult to work with, and its high cost may limit its use in some research settings.
Direcciones Futuras
There are several future directions for research on IMB. One area of interest is the development of new painkillers based on its analgesic properties. Another area of interest is the use of IMB as a repellent against mosquitoes and other insects, which could have significant implications for public health. Additionally, further research is needed to fully understand the mechanism of action of IMB and its potential applications in the treatment of neurodegenerative diseases.
Métodos De Síntesis
IMB can be synthesized by reacting 3-methylbenzoic acid with isobutylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction takes place at room temperature, and the product is obtained after purification by column chromatography or recrystallization. The yield of the reaction is typically around 70-80%.
Aplicaciones Científicas De Investigación
IMB has been extensively studied for its potential applications in various fields. In medicine, it has been shown to have analgesic and anti-inflammatory properties, making it a promising candidate for the development of new painkillers. In agriculture, IMB has been tested as a repellent against mosquitoes and other insects, with promising results. In industry, it has been used as a flavoring agent in food and beverages.
Propiedades
Fórmula molecular |
C13H19NO |
|---|---|
Peso molecular |
205.3 g/mol |
Nombre IUPAC |
3-methyl-N-pentan-2-ylbenzamide |
InChI |
InChI=1S/C13H19NO/c1-4-6-11(3)14-13(15)12-8-5-7-10(2)9-12/h5,7-9,11H,4,6H2,1-3H3,(H,14,15) |
Clave InChI |
MGMMFUGQJMNMKH-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)C1=CC(=CC=C1)C |
SMILES canónico |
CCCC(C)NC(=O)C1=CC=CC(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



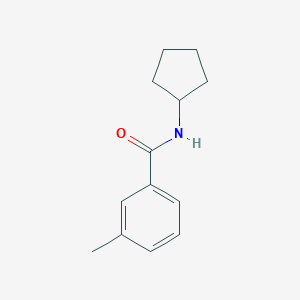

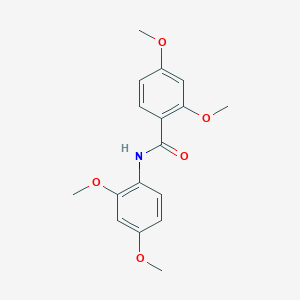

![N-(3-pyridinyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291263.png)


